Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a fused thiazolo-triazole core linked to a 3,4-dimethoxyphenyl group and a piperidine-4-carboxylate ester moiety.
Properties
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-12-22-21-25(23-12)19(26)18(31-21)17(14-5-6-15(28-2)16(11-14)29-3)24-9-7-13(8-10-24)20(27)30-4/h5-6,11,13,17,26H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBIIPBTRPYTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs). .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biological Activity
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups that contribute to its biological activity. The presence of a thiazole and triazole moiety enhances its interaction with biological targets.
Chemical Formula: C₁₈H₃₁N₃O₅S
Molecular Weight: 385.53 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds are known to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The methyl group at the 1-position and the dimethoxyphenyl group enhance the lipophilicity and cellular uptake of the compound .
- Case Study: A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 10 to 50 μM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In Vitro Studies: Preliminary evaluations indicate that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research suggests potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:
- Mechanism: The presence of the piperidine moiety may facilitate interactions with dopamine and serotonin receptors, potentially leading to improved cognitive functions and reduced neurodegeneration in animal models .
Data Table: Biological Activities
| Activity Type | Test Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 30 | Induction of apoptosis via caspase activation |
| Anticancer | HeLa | 25 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | 40 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 35 | Inhibition of protein synthesis |
| Neuroprotective | Neuroblastoma cells | 20 | Modulation of neurotransmitter receptors |
Scientific Research Applications
Medicinal Chemistry
The compound is notable for its potential applications in the development of new therapeutic agents. The presence of thiazole and triazole moieties is associated with various biological activities, including:
- Antimicrobial Activity : Compounds containing thiazole and triazole structures have been documented to exhibit antimicrobial properties. Preliminary studies suggest that methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate may also possess activity against certain bacterial strains and fungi.
- Anticancer Properties : Initial investigations indicate that this compound may inhibit the growth of various cancer cell lines. The structural features that contribute to its biological activity warrant further exploration through detailed biological assays to confirm its efficacy against specific types of cancer.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step synthetic pathways. The complexity of its synthesis underscores the need for careful reaction conditions and methods to ensure high yields and purity.
Synthetic Routes
The synthesis generally includes the following steps:
- Formation of the piperidine ring.
- Introduction of the thiazolo-triazole moiety.
- Functionalization with the 3,4-dimethoxyphenyl group.
These steps can be accomplished using various organic reactions such as nucleophilic substitutions and cyclization reactions.
Biological Interaction Studies
Research has focused on the interaction of this compound with different biological targets. Studies have indicated that it may exhibit significant binding affinity to certain receptors involved in disease processes:
Binding Affinity Studies
The compound's binding interactions with biological targets can be evaluated using molecular docking studies and in vitro assays to determine its pharmacological profiles and potential therapeutic uses.
Several studies have documented the synthesis and evaluation of compounds related to this compound:
Case Study: Antitubercular Activity
A study demonstrated the synthesis of novel derivatives with triazole hybrids that showed promising anti-tubercular activity against Mycobacterium tuberculosis strains. This research underscores the importance of exploring related compounds for potential therapeutic applications against infectious diseases .
Case Study: Anticancer Activity
Another investigation focused on synthesizing compounds featuring piperazine derivatives that exhibited anticancer properties through various mechanisms including apoptosis induction in cancer cells. Such findings suggest a similar potential for this compound in cancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Diversity
The compound’s thiazolo[3,2-b][1,2,4]triazole core distinguishes it from other heterocyclic systems, such as:
- Pyrimidinone-tetrazole hybrids (e.g., compounds 4i and 4j from ): These incorporate coumarin and tetrazole groups, offering distinct electronic profiles but lacking the thiazole-triazole fusion seen in the target compound .
- Imidazo[1,2-a]pyridine derivatives (e.g., compound 1l from ): These feature a nitrogen-rich bicyclic system with ester and nitrophenyl substituents, emphasizing solubility and spectroscopic characterization parallels rather than bioactivity overlap .
- Triazolo-thiadiazines () and triazolo-thiadiazoles (): These share the triazole moiety but diverge in fused ring systems (thiadiazine vs.
Pharmacokinetic and Physicochemical Properties
While direct data for the target compound is absent, highlights the use of SwissADME for evaluating lipophilicity (LogP), solubility, and drug-likeness in triazolo-thiadiazines. For example:
| Parameter | Triazolo-thiadiazine () | Celecoxib (Reference) |
|---|---|---|
| LogP | 2.1–3.5 | 3.5 |
| Water Solubility (mg/mL) | 0.01–0.1 | 0.003 |
| TPSA (Ų) | 80–90 | 77 |
The target compound’s 3,4-dimethoxyphenyl and piperidine-4-carboxylate groups may enhance solubility relative to purely aromatic systems, though its thiazolo-triazole core could increase LogP compared to celecoxib .
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthetic pathway for Methyl 1-((3,4-dimethoxyphenyl)...?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the thiazolo-triazole core and coupling reactions to introduce the piperidine and dimethoxyphenyl moieties. Key steps include:
- Use of hydrazine derivatives for triazole ring formation (e.g., nucleophilic substitution at C-5 of the thiazole ring) .
- Catalysts like triethylamine or coupling agents (e.g., EDC/HOBt) for amide bond formation between the piperidine and aromatic groups .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product .
- Critical Parameters : Optimize temperature (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and reaction time (12–24 hours for high yields >70%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), piperidine methylene (δ 2.5–3.2 ppm), and hydroxy groups (δ 9.5–10.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (438.5 g/mol) and fragmentation patterns (e.g., loss of COOCH₃ at m/z 394) .
- IR Spectroscopy : Identify key functional groups (O-H stretch at 3200–3400 cm⁻¹, C=O at 1700–1750 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using HPLC-UV quantification. Typical solubility: >10 mM in DMSO, <50 µM in PBS .
- Stability : Conduct accelerated degradation studies (40°C, 75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the ester group is a common instability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for thiazolo-triazole derivatives?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and time-kill assays to confirm MIC discrepancies .
- Purity Analysis : Use HPLC-MS to rule out impurities (>95% purity required for reliable IC₅₀ values in cytotoxicity assays) .
- Structural Analog Comparison : Compare activity of methyl vs. ethyl ester derivatives to identify substituent-specific effects (e.g., ethyl esters often show higher logP and membrane permeability) .
Q. What computational strategies can predict interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to 14-α-demethylase (CYP51, PDB: 3LD6). Focus on hydrogen bonding with the triazole ring and hydrophobic interactions with the dimethoxyphenyl group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-enzyme complex. RMSD <2 Å indicates stable binding .
- QSAR Models : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity against cancer cell lines (e.g., MCF-7) .
Q. What experimental approaches are used to study structure-activity relationships (SAR) for substituent effects?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3,4-dichlorophenyl vs. 3,4-dimethoxyphenyl) and assess IC₅₀ in kinase inhibition assays .
- Free-Wilson Analysis : Quantify contributions of substituents (e.g., methoxy groups enhance solubility but reduce CYP3A4 inhibition) .
- Proteomics : Use thermal shift assays to identify off-target binding partners (e.g., HSP90 vs. carbonic anhydrase IX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
